Temephos D12 (tetramethyl D12)

説明

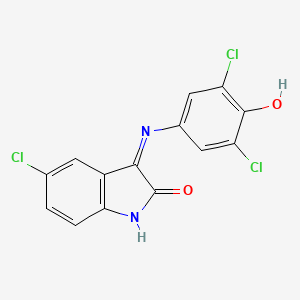

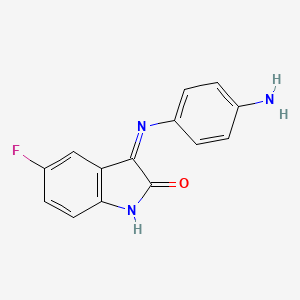

Temephos-d12, also known as Temefos-d12, is the deuterium-labeled version of Temephos . It is an organophosphate larvicide used to treat water infested with disease-carrying insects, including mosquitoes, midges, and black fly larvae . It affects the central nervous system through the inhibition of cholinesterase, resulting in death before reaching the adult stage .

Synthesis Analysis

The synthesis of Temephos-d12 involves the use of stable heavy isotopes of hydrogen, carbon, and other elements. These have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Molecular Structure Analysis

The molecular weight of Temephos-d12 is 478.54. Its formula is C16H8D12O6P2S3 . The SMILES representation of its structure is [2H]C([2H])([2H])OP(OC(C=C1)=CC=C1SC(C=C2)=CC=C2OP(OC([2H])([2H])[2H])(OC([2H])([2H])[2H])=S)(OC([2H])([2H])[2H])=S .

Chemical Reactions Analysis

As an organothiophosphate, Temephos-d12 is susceptible to the formation of highly toxic and flammable phosphine gas in the presence of strong reducing agents such as hydrides . Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides .

Physical And Chemical Properties Analysis

Temephos-d12 is a white, crystalline solid or liquid above 87°F . It is insoluble in water . The vapor pressure at 77°F is 0.00000007 mmHg .

科学的研究の応用

1. Genotoxic and Cytostatic Effects

Temephos, an organophosphorus pesticide, has been studied for its effects on human lymphocytes and HepG2 cells. In human lymphocytes, it was found to cause significant cytostatic effects and DNA damage, although not cytotoxic. Conversely, in HepG2 cells, temephos caused stable DNA damage, indicating the importance of its biotransformation in genotoxic effects (Benítez-Trinidad et al., 2015).

2. Community-Effectiveness in Vector Control

Temephos has been widely used for dengue vector control. A systematic literature review assessed its effectiveness in reducing vectors and dengue transmission. It consistently showed a reduction in entomological indices when used alone, but its effectiveness varied when combined with other interventions (George et al., 2015).

3. Toxicokinetics in Adult Rats

A study on the toxicokinetics of temephos in male Wistar rats revealed its extensive metabolism and distribution, with predominant accumulation in adipose tissue. Metabolites such as temephos-sulfoxide and bisphenol S were detected, suggesting its potential as a biomarker for exposure (Verdín-Betancourt et al., 2021).

4. Effects on Acetylcholinesterase Inhibition

In vitro studies have shown that temephos-oxidized products can inhibit human red blood cell acetylcholinesterase, potentially increasing the risk of inhibition upon exposure to chlorinated drinking water (Verdín-Betancourt et al., 2019).

5. Optimization in Dengue Virus Control

A neuro-dynamic programming approach was used to simulate the effectiveness of temephos in controlling Aedes Aegypti, a vector for dengue viruses. This method combined artificial neural networks and dynamic programming to optimize vector control strategies (Putri & Hartono, 2018).

6. Resistance Mechanisms in Mosquitoes

Research on Aedes aegypti and Ae. albopictus, vectors of viral diseases like dengue and Zika, has identified resistance to temephos associated with upregulation of carboxylesterases through gene amplification. This suggests a sequestration resistance mechanism in these species (Grigoraki et al., 2016).

7. Biotransformation Pathway in Humans

An in silico study proposed the human biotransformation pathway of temephos, highlighting essential reactions like S-oxidation and oxidative desulfurization. This research contributes to understanding temephos metabolism and its potential toxic effects in humans (Reyes-Chaparro et al., 2020).

Safety And Hazards

Exposure to Temephos-d12 can occur through inhalation, skin absorption, ingestion, and skin or eye contact . Symptoms of exposure include eye irritation, blurred vision, dizziness, breathing difficulty, salivation, abdominal cramps, nausea, diarrhea, and vomiting . It targets the eyes, respiratory system, central nervous system, cardiovascular system, and blood cholinesterase .

将来の方向性

While Temephos-d12 is widely used in research and has potential applications in various fields, it’s important to note that synthetic products have potential research and development risks . As our understanding of its properties and effects continues to grow, it may find new applications in the future.

特性

IUPAC Name |

[4-[4-[bis(trideuteriomethoxy)phosphinothioyloxy]phenyl]sulfanylphenoxy]-sulfanylidene-bis(trideuteriomethoxy)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O6P2S3/c1-17-23(25,18-2)21-13-5-9-15(10-6-13)27-16-11-7-14(8-12-16)22-24(26,19-3)20-4/h5-12H,1-4H3/i1D3,2D3,3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJZWCUNLNYYAU-MGKWXGLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)OC1=CC=C(C=C1)SC2=CC=C(C=C2)OP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=S)(OC1=CC=C(C=C1)SC2=CC=C(C=C2)OP(=S)(OC([2H])([2H])[2H])OC([2H])([2H])[2H])OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O6P2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Temephos D12 (tetramethyl D12) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(1-Hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B1414506.png)

![[2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid](/img/structure/B1414512.png)

acetonitrile](/img/structure/B1414514.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-6-(trifluoromethyl)pyrimidin-4-ol](/img/structure/B1414516.png)

![[1,2,4]Triazolo[5,1-c][1,2,4]triazine, 7-bromo-4,6-dihydro-3-phenyl-](/img/structure/B1414518.png)

![8-{2-[(E)-(2-hydroxyphenyl)methylidene]hydrazino}quinolinium chloride](/img/structure/B1414519.png)

![2,7-Dimethyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1414524.png)